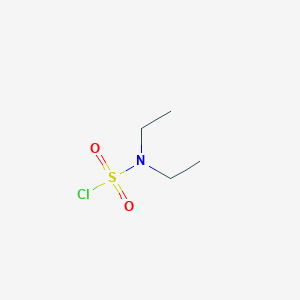
Diethylsulfamoyl chloride
Overview
Description
Diethylsulfamoyl chloride is a chemical compound with the molecular formula C4H10ClNO2S and a molecular weight of 171.65 . It is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Diethylsulfamoyl chloride consists of a total of 18 bonds. There are 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, and 2 double bonds .
Physical And Chemical Properties Analysis
Diethylsulfamoyl chloride is a liquid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 223.6±9.0 °C at 760 mmHg, and a flash point of 89.1±18.7 °C .
Scientific Research Applications
Synthesis of Sulfonamides
Sulfamoyl chlorides are pivotal in the synthesis of sulfonamides , a class of compounds with significant medicinal properties. Sulfonamides act as antimicrobials and are used in the treatment of various bacterial infections due to their ability to inhibit the bacterial enzyme dihydropteroate synthase .
Anticancer Agents
Researchers have utilized sulfamoyl chlorides to synthesize aminotetralin-derived sulfamides. These compounds have shown promise as anticancer agents , potentially offering new avenues for cancer treatment .
Acetylcholinesterase Inhibitors
In the quest for treating neurodegenerative diseases, sulfamoyl chlorides have been used to create acetylcholinesterase inhibitors . These inhibitors can increase the concentration of acetylcholine in the brain, thereby improving the cognitive function in patients with diseases like Alzheimer’s .
Safety and Hazards
Mechanism of Action
Target of Action
Diethylsulfamoyl chloride is a versatile compound used in organic chemistry as a synthetic intermediate It is known to react with electron-deficient alkenes, which are often the targets in its reactions .
Mode of Action
Diethylsulfamoyl chloride is known to participate in sulfonamidation or sulfonation of electron-deficient alkenes . This involves the generation and precise control of sulfonyl radicals from diethylsulfamoyl chloride . The compound interacts with its targets by donating the sulfonyl group to the electron-deficient alkene, resulting in the formation of alkyl sulfonates and sulfonamides .
Biochemical Pathways
The products of its reactions, such as alkyl sulfonates and sulfonamides, can have significant effects on various biochemical pathways depending on their specific structures and properties .
Result of Action
The primary result of diethylsulfamoyl chloride’s action is the formation of alkyl sulfonates and sulfonamides . These compounds can have a wide range of molecular and cellular effects depending on their specific structures and properties. For example, some sulfonamides are used as antibiotics, while some sulfonates have detergent properties.
Action Environment
The action of diethylsulfamoyl chloride can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the rate and outcome of its reactions. It is also worth noting that diethylsulfamoyl chloride is sensitive to moisture , which means that it must be stored and handled under dry conditions to maintain its reactivity and stability.
properties
IUPAC Name |
N,N-diethylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYAAZRKZRTLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460102 | |
| Record name | diethylsulfamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylsulfamoyl chloride | |
CAS RN |
20588-68-5 | |
| Record name | diethylsulfamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the hydrolysis of Diethylsulfamoyl chloride unique compared to Dimethylsulfamoyl chloride?
A1: Diethylsulfamoyl chloride (2) hydrolyzes significantly faster than Dimethylsulfamoyl chloride (1), approximately eight times faster []. This difference is attributed to a phenomenon called "hydrogen participation." Essentially, the presence of the ethyl groups in Diethylsulfamoyl chloride facilitates the hydrolysis reaction. Additionally, Diethylsulfamoyl chloride exhibits an unusual temperature dependency in its hydrolysis reaction, with a negative temperature coefficient of the enthalpy of activation (-39 cal mol-1 deg-1) []. This characteristic points towards a complex interplay of factors, including solvent reorganization, influencing the reaction rate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)





![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)



